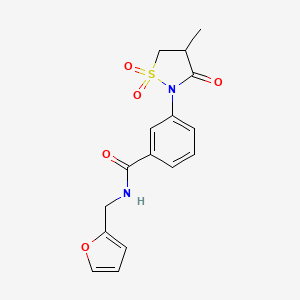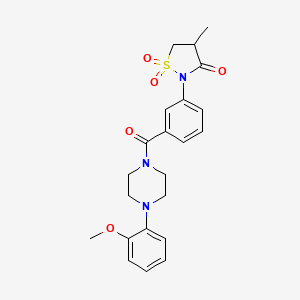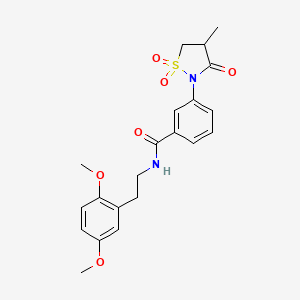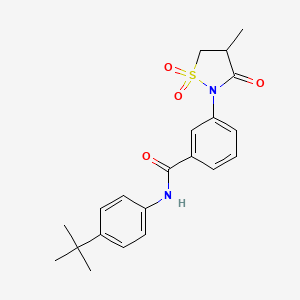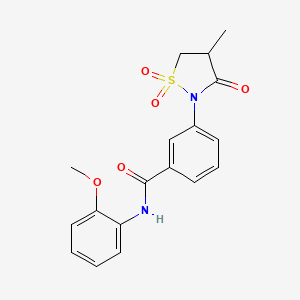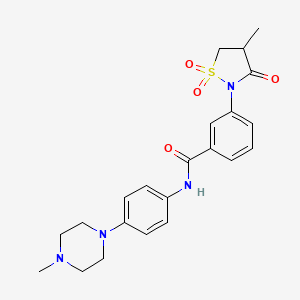![molecular formula C18H18N2O6S B3302989 1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919648-74-1](/img/structure/B3302989.png)
1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Übersicht
Beschreibung
1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione, also known as DAS, is a synthetic compound that has been studied for its potential applications in scientific research. DAS has been shown to have both biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
Target of Action
The primary targets of the compound “1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” are currently unknown. This compound is structurally similar to other diaryltetrahydroquinolin-1-yl derivatives , which are known to interact with various targets, including NF-κB inhibitors, retinoid nuclear modulators, and lipopolysaccharide (LPS)-induced inflammatory mediators . .
Mode of Action
Based on its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may potentially affect a variety of pathways, including those involved in cancer, metabolic and immunological diseases, and neuroinflammation
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may potentially exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. In addition, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione. One area of research could be to further investigate its mechanism of action, in order to better understand how it produces its biochemical and physiological effects. Another area of research could be to explore its potential applications in the treatment of neurological disorders, such as Parkinson's disease or Alzheimer's disease. Finally, research could be conducted to investigate the potential of this compound as a therapeutic agent for autoimmune diseases, such as multiple sclerosis or rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, this compound has been shown to have an effect on the release of neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, this compound has been studied for its potential to modulate the immune response, which could have applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-13-5-8-15(16(11-13)26-2)19-27(23,24)14-6-3-12(4-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOSPUBAHODJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



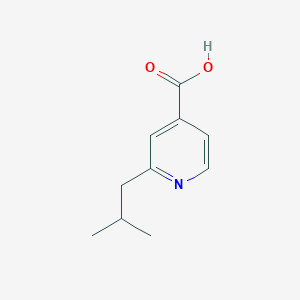
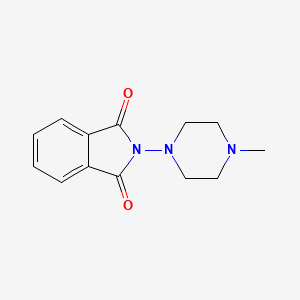
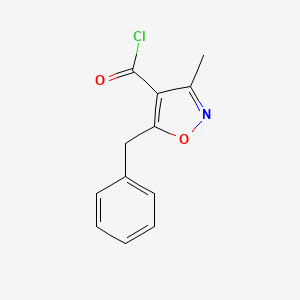
![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)

